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molecular formula C11H12BrF3O3S B8313637 2-Bromo-4-((ethylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene

2-Bromo-4-((ethylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene

Cat. No. B8313637
M. Wt: 361.18 g/mol
InChI Key: MKQDHCBCKQQQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115114B2

Procedure details

To a solution of the title compound from Step 4 (2.10 g, 6.38 mmol) in DCM (210 mL) was added MCPBA (4.41 g, 25.53 mmol) in several portions. The mixture was stirred at 25° C. for 12 hrs. The reaction was poured into sat. aq. Na2SO3 (100 mL) and extracted with DCM (80 mL×3). The combined organic layers were washed with sat. NaHCO3 (100 mL×2) and brine (100 mL), dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography (PE:EA=1:0˜2:1) to give the title compound (2.10 g, 91%) as a white solid. 1H NMR (CDCl3, 400 MHz) δ 7.64 (d, J=2.0 Hz, 1H), 7.37 (dd, J1=8.4 Hz, J2=2.4 Hz, 1H), 6.95 (d, J=8.4 Hz, 1H), 4.43 (q, J=8.0 Hz, 2H), 4.15 (s, 2H), 2.91 (q, J=7.6 Hz, 2H), 1.39 (t, J=7.6 Hz, 3H).
Name
title compound
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
4.41 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH2:8]SCC)[CH:5]=[CH:4][C:3]=1[O:12][CH2:13][C:14]([F:17])([F:16])[F:15].[CH:18]1C=C(Cl)C=C(C(OO)=O)[CH:19]=1.[O-:29][S:30]([O-:32])=O.[Na+].[Na+]>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][S:30]([CH2:18][CH3:19])(=[O:32])=[O:29])[CH:5]=[CH:4][C:3]=1[O:12][CH2:13][C:14]([F:15])([F:17])[F:16] |f:2.3.4|

Inputs

Step One
Name
title compound
Quantity
2.1 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)CSCC)OCC(F)(F)F
Name
Quantity
4.41 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
210 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 12 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (80 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with sat. NaHCO3 (100 mL×2) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (PE:EA=1:0˜2:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)CS(=O)(=O)CC)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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